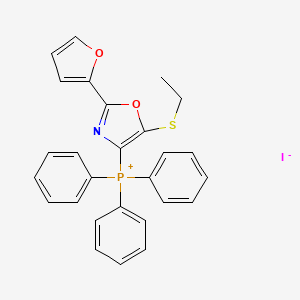

![molecular formula C10H6F3NO2 B2418005 2-[3-(三氟甲基)异噁唑-5-基]苯酚 CAS No. 511528-92-0](/img/structure/B2418005.png)

2-[3-(三氟甲基)异噁唑-5-基]苯酚

货号 B2418005

CAS 编号:

511528-92-0

分子量: 229.158

InChI 键: CXACYDHIHKLQML-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

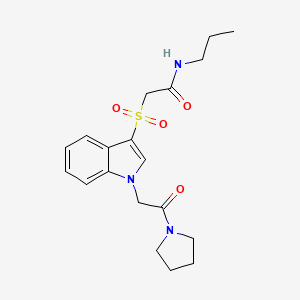

“2-[3-(Trifluoromethyl)isoxazol-5-yl]phenol”, also known as TFP, is a chemical compound with the molecular formula C10H6F3NO2. It has a molecular weight of 229.158 .

Molecular Structure Analysis

The molecular structure of TFP consists of a phenol group attached to an isoxazole ring, which has a trifluoromethyl group at the 3-position . The isoxazole ring is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .科学研究应用

合成和化学性质

- 区域选择性合成: 该化合物参与了羟基查耳酮到二芳基异噁唑的区域选择性一步转化,使用DMF中的铜盐。这个过程提供了诸如廉价催化剂、简单后处理和高选择性等优点 (Gaikwad, 2021).

- 异噁唑衍生物的形成: 它在异噁唑衍生物的有效合成中发挥作用,特别是2-(3-芳基-4-甲基异噁唑-5-基)苯酚,通过芳基甲基色酮与羟胺反应 (Lokhande et al., 2013).

生物学和药理学应用

- 抗真菌活性: 包括2-[3-(三氟甲基)异噁唑-5-基]苯酚在内的异噁唑衍生物已经显示出对各种植物病原真菌的抗真菌能力,显示出作为抗真菌剂的巨大潜力 (Zhang et al., 2016).

材料科学和光电学

- 光电特性: 研究了该化合物的线性和非线性光学性质。研究重点是其在生物活性和半导体材料中的潜在应用 (Irfan et al., 2016).

- 在有机发光二极管 (OLED) 中的使用: 研究表明其在开发具有低效率滚降的高效 OLED 中的应用,突出了其在先进显示和照明技术中的潜力 (Jin et al., 2014).

发光研究

- 光致发光和电致发光: 对具有 2-[3-(三氟甲基)异噁唑-5-基]苯酚衍生物的铱(III)配合物的研究显示出光致发光和电致发光方面的重要潜力,为在显示技术中的应用提供了见解 (Jing et al., 2017).

化学反应和中间体

- 异噁唑和吡唑的形成: 该化合物参与异噁唑和吡唑衍生物的形成,说明了其作为有机合成中多功能中间体的作用 (Strekowski & Lin, 1997).

未来方向

属性

IUPAC Name |

2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)9-5-8(16-14-9)6-3-1-2-4-7(6)15/h1-5,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXACYDHIHKLQML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NO2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Trifluoromethyl)isoxazol-5-yl]phenol | |

Synthesis routes and methods I

Procedure details

To a mixture of 5-(2-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazole (C10) (502 mg, 2.06 mmol) and tetra-n-butylammonium iodide (915 mg, 2.48 mmol) in dichloromethane (20 mL) cooled to −78° C. was added boron trichloride (1 M in dichloromethane, 4.95 mL, 4.95 mmol). The reaction was allowed to stir at room temperature for 24 hours, and then cooled to −78° C., whereupon methanol (3 mL) was slowly added followed by water (30 mL). The mixture was extracted with dichloromethane (2×10 mL), and the combined organic layers were dried over sodium sulfate and concentrated in vacuo. Purification via silica gel chromatography (Gradient: 0% to 20% tert-butyl methyl ether in heptanes) afforded the title compound as a white solid. Yield: 283 mg, 1.23 mmol, 60%. 1H NMR (400 MHz, CDCl3) δ 5.94 (s, 1H), 6.96 (br d, J=8.2 Hz, 1H), 7.02 (s, 1H), 7.09 (br dd, J=8, 8 Hz, 1H), 7.39 (ddd, J=8, 8, 1.6 Hz, 1H), 7.89 (dd, J=7.9, 1.7 Hz, 1H).

Quantity

502 mg

Type

reactant

Reaction Step One

Name

Synthesis routes and methods II

Procedure details

Synthesis of 5-(2-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazole (C10) A mixture of 4,4,4-trifluoro-1-(2-methoxyphenyl)butane-1,3-dione (C9) (933 mg, 3.79 mmol) and hydroxylamine hydrochloride (798 mg, 11.4 mmol) in ethanol (10 mL) was refluxed under nitrogen for 3 hours, then cooled to room temperature. The reaction was concentrated in vacuo, treated with water (30 mL) and extracted with dichloromethane (3×10 mL). The combined organic layers were dried over sodium sulfate and concentrated in vacuo. Purification via silica gel chromatography (Gradient: 0% to 20% ethyl acetate in heptanes) afforded the title compound as a yellow oil. Yield: 502 mg, 2.06 mmol, 54%. GCMS m/z 243 (M+). 1H NMR (400 MHz, CDCl3) δ 4.00 (s, 3H), 7.01 (s, 1H), 7.05 (dd, J=8.4, 0.9 Hz, 1H), 7.11 (ddd, J=7.8, 7.4, 1.1 Hz, 1H), 7.48 (ddd, J=8.4, 7.4, 1.8 Hz, 1H), 8.00 (dd, J=7.8, 1.7 Hz, 1H).

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Quantity

933 mg

Type

reactant

Reaction Step Two

Citations

For This Compound

1

Citations

Series of new potent inhibitors of growth of Staphylococcus aureus Newman, based on 3,4-diphenylpyrazole and 4,5-diphenylisoxazole derivatives were discovered. Structures of …

Number of citations: 1

link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzofuran-2-carboxamide](/img/structure/B2417924.png)

![4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B2417926.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2417928.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2417929.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)-3-methylpiperidine-3-carboxamide](/img/structure/B2417942.png)

![Diethyl({2-[(propan-2-yl)amino]ethyl})amine](/img/structure/B2417944.png)